molecular formula C11H17N3O2 B13482475 Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Cat. No.: B13482475
M. Wt: 223.27 g/mol
InChI Key: UUDOBFFVNZVWHR-UHFFFAOYSA-N
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Description

Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclopentane carboxylates This compound is characterized by the presence of a methylamino group and a pyrazolyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of the methylamino and pyrazolyl groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The methylamino and pyrazolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved in these interactions can vary, leading to different physiological or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(amino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate
  • Methyl 1-(methylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate

Uniqueness

Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a methylamino group and a pyrazolyl group on a cyclopentane ring sets it apart from other similar compounds, making it a valuable subject of study.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 1-(methylamino)-3-pyrazol-1-ylcyclopentane-1-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-12-11(10(15)16-2)5-4-9(8-11)14-7-3-6-13-14/h3,6-7,9,12H,4-5,8H2,1-2H3

InChI Key

UUDOBFFVNZVWHR-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC(C1)N2C=CC=N2)C(=O)OC

Origin of Product

United States

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